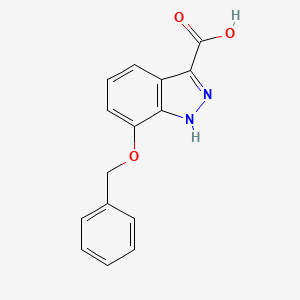

7-Benzyloxy-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

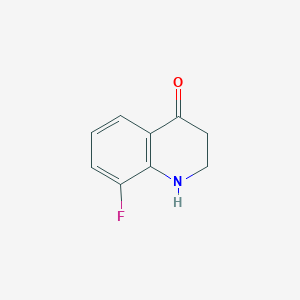

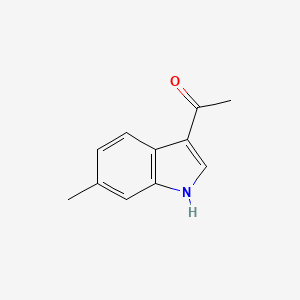

7-Benzyloxy-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . Indazole derivatives are particularly valued for their potential as kinase inhibitors, making them significant in the development of therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of 7-Benzyloxy-1H-indazole-3-carboxylic acid are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

This compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction leads to changes in the cell cycle and DNA damage response, potentially affecting the growth and survival of cells .

Biochemical Pathways

The compound’s action on CHK1, CHK2, and SGK kinases affects the cell cycle regulation and DNA damage response pathways . The downstream effects of these pathway alterations can include changes in cell growth, survival, and response to stress .

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell growth and survival , potentially leading to the treatment of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, the compound has a predicted boiling point of 544.7±35.0 °C and should be stored at 2-8°C .

Preparation Methods

The synthesis of 7-Benzyloxy-1H-indazole-3-carboxylic acid involves several steps, typically starting with the formation of the indazole core. One common method includes the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . These intermediates can then be further functionalized to introduce the benzyloxy group at the 7-position and the carboxylic acid group at the 3-position.

Industrial production methods often involve the use of transition metal-catalyzed reactions, such as palladium or copper-catalyzed cyanation of 3-halogenated indazoles followed by reduction . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

7-Benzyloxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

Substitution: Electrophilic substitution reactions are common, where the benzyloxy group can be replaced with other functional groups.

Common reagents used in these reactions include RANEY® nickel for reductions, and various oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Benzyloxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

7-Benzyloxy-1H-indazole-3-carboxylic acid can be compared to other indazole derivatives, such as:

1H-indazole-3-carboxaldehyde: A key intermediate in the synthesis of various indazole derivatives.

2H-indazole: Known for its anti-inflammatory and antimicrobial properties.

3-substituted indazoles: These compounds are often used as kinase inhibitors and have shown promise in medicinal chemistry.

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and biological activity compared to other indazole derivatives .

Properties

IUPAC Name |

7-phenylmethoxy-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)14-11-7-4-8-12(13(11)16-17-14)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVAAEXVMARVQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614418 |

Source

|

| Record name | 7-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177941-17-2 |

Source

|

| Record name | 7-(Phenylmethoxy)-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177941-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.